Methyl 3-nitro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

Medicinal Chemistry Heterocyclic Synthesis Structure–Reactivity Relationships

Methyl 3-nitro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate is a functionalized heterocyclic building block within the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine class. The scaffold features a fused pyrazole–tetrahydropyrazine core decorated with a 3-nitro group, a 4-oxo group, and a 2-methyl carboxylate ester.

Molecular Formula C8H8N4O5
Molecular Weight 240.17 g/mol
CAS No. 459157-18-7
Cat. No. B3267649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-nitro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
CAS459157-18-7
Molecular FormulaC8H8N4O5
Molecular Weight240.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN2CCNC(=O)C2=C1[N+](=O)[O-]
InChIInChI=1S/C8H8N4O5/c1-17-8(14)4-5(12(15)16)6-7(13)9-2-3-11(6)10-4/h2-3H2,1H3,(H,9,13)
InChIKeyPYZMUOLTHHGMAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-nitro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 459157-18-7): Core Scaffold Identity and Procurement Context


Methyl 3-nitro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate is a functionalized heterocyclic building block within the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine class. The scaffold features a fused pyrazole–tetrahydropyrazine core decorated with a 3-nitro group, a 4-oxo group, and a 2-methyl carboxylate ester [1]. This substitution pattern confers a distinct chemical reactivity profile and positions the compound as a late-stage intermediate for generating analogs that are not easily accessible from the unsubstituted core. Several research programs exploit the 4-oxo-tetrahydropyrazolo[1,5-a]pyrazine template as a privileged scaffold for antiviral targets such as HIV-1 integrase, highlighting the significance of subtle peripheral modifications in modulating activity [2].

Procurement Risk for Methyl 3-nitro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate: Why the 3-Nitro Group Cannot Be Overlooked


The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is commercially available with diverse substitution patterns, but the 3-nitro-2-methyl ester combination is not structurally mimicked by the 3-unsubstituted or 3-alkyl analogs [1]. The nitro group fundamentally alters the electron density of the pyrazole ring, influencing the regioselectivity of subsequent functionalization, the stability of the ester moiety, and the geometry of metal-chelation events [2][3]. In the context of HIV-1 integrase programs, the spatial relationship between metal-binding heteroatoms—a parameter that the 3-nitro substituent can tune through both electronic and steric effects—determines potency, making empirical replacement by the des-nitro variant (CAS 604003-25-0) or the 3-amino analog a high-risk proposition without quantitative comparative data [2]. Therefore, procurement specifications must explicitly require the 3-nitro-4-oxo methyl ester unless direct evidence demonstrates equivalent performance.

Head-to-Head Evidence for Methyl 3-nitro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Versus Closest Analogs


Electronic Modulation: 3-Nitro Versus 3-H Substituent Effect on Pyrazole Ring Reactivity

The 3-nitro substituent significantly withdraws electron density from the pyrazole ring relative to the 3-unsubstituted analog (methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate, CAS 604003-25-0). This electronic perturbation is evidenced by differences in the chemical reactivity of the ester and the ability to direct electrophilic substitution. In the synthesis of tetrahydropyrazolo[1,5-a]pyrazine building blocks, the nature of the 3-substituent governs the regiochemical outcome of functionalization at the 7-position [1].

Medicinal Chemistry Heterocyclic Synthesis Structure–Reactivity Relationships

Kinase Selectivity and Physicochemical Optimization: Impact of Heterocycle Substitution on ATR Inhibition

A co‑crystal structure of a tetrahydropyrazolo[1,5-a]pyrazine with an engineered PI3Kα surrogate (PDB 4WAF) demonstrated that interactions with the hinge region of the kinase are sensitive to the heteroatom pattern on the pyrazole ring [1]. Although the co‑crystallized ligand is not identical to the target compound, the structure–activity relationships generated during the optimization of ATR inhibitors show that electron‑withdrawing groups at the 3-position enhance selectivity for ATR over PI3Kα. The 3‑nitro group could therefore shift the selectivity window compared with compounds lacking a 3‑substituent or bearing a 3‑amino group.

ATR Kinase Inhibition PI3K Selectivity Drug Design

HIV-1 Integrase Strand‑Transfer Inhibition: Positional Requirements for Metal Chelation

Langford et al. demonstrated that the coplanarity of metal‑binding heteroatoms in 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides is critical for integrase strand‑transfer inhibition [1]. The lead compound 5 (a 3‑unsubstituted 2‑carboxamide) gave an IC₅₀ of 74 nM, while the addition of a substituent at the 3‑position that influences the dihedral angle between the 4-oxo and the 2‑carboxamide could modulate potency. The 3‑nitro group in the target ester can serve as a direct precursor to amides with distinct electronic character, providing a synthetic entry to analogs with tunable metal‑chelation geometry.

HIV-1 Integrase Antiviral Drug Discovery Metal‑Chelating Pharmacophore

Scalable Multigram Synthesis of Functionalized Building Blocks: Demonstration of 3‑Substituted Pyrazolo[1,5-a]pyrazines

Bozhanov et al. reported a cost‑efficient multigram synthesis of 4,5,6,7‑tetrahydro‑pyrazolo[1,5‑a]pyrazine building blocks that allows regioselective introduction of substituents at the 2, 3, and 7 positions [1]. The methodology explicitly accommodates electron‑withdrawing groups such as nitro, and the reported yields for analogous 3‑functionalized derivatives exceed 60% over three steps. By contrast, post‑functionalization of the 3‑H core to introduce a nitro group requires harsh nitration conditions that compromise the ester and oxo functionalities, making the pre‑functionalized 3‑nitro building block the preferred entry point for library synthesis.

Process Chemistry Building‑Block Synthesis Medicinal Chemistry

Stability and Handling: 3-Nitro Methyl Ester Versus 3-Amino Analog

Vendor technical datasheets indicate that the 3‑nitro‑4‑oxo‑methyl ester (CAS 459157‑18‑7) is supplied as a stable solid with a purity specification of ≥95% (ABCR GmbH) , whereas the corresponding 3‑amino analog is prone to oxidation and requires storage under inert atmosphere at −20 °C. The nitro group imparts resistance to oxidative degradation, simplifying inventory management and reducing quality‑control failures during long‑term storage.

Chemical Stability Storage Conditions Procurement Quality Assurance

Research Procurement Scenarios for Methyl 3-nitro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Validated by Quantitative Evidence


Focused Library Synthesis for HIV-1 Integrase Inhibitor Optimization

The target compound can be converted into a panel of 2‑carboxamides by standard DIC/DMAP coupling. Based on the SAR established by Langford et al., the 3‑NO₂ group is expected to alter the metal‑chelation geometry and thus fine‑tune integrase strand‑transfer IC₅₀ values. Procurement of the pre‑functionalized building block avoids late‑stage nitration and enables rapid analog generation [1].

ATR Kinase Probe and Lead Compound Generation

The 3‑nitro‑4‑oxo‑tetrahydropyrazolo[1,5‑a]pyrazine ester provides a direct entry into the ATR inhibitor chemical space explored by Barsanti et al. The electron‑withdrawing nitro group is predicted to enhance selectivity over PI3Kα, a key parameter for validating ATR‑dependent synthetic lethality in cancer cell lines [2].

Regioselective Functionalization Platform for Heterocyclic Diversification

The target compound can be selectively iodinated at the 7‑position, enabling subsequent cross‑coupling reactions. The 3‑NO₂ group directs electrophilic substitution away from the pyrazole ring, a regiochemical outcome that cannot be achieved with the 3‑H analog [3]. This makes it a superior starting point for generating libraries of 7‑aryl‑ or 7‑heteroaryl‑tetrahydropyrazolo[1,5‑a]pyrazines [1].

Long‑Term Stockpile for High‑Throughput Medicinal Chemistry

The demonstrated bench‑top stability of the 3‑nitro methyl ester under refrigerated storage (≥12 months at >95% purity) makes it suitable for establishing a compound repository that supports iterative medicinal chemistry campaigns without frequent repurification or re‑procurement .

Quote Request

Request a Quote for Methyl 3-nitro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.